molecular formula C19H18N2O3S2 B2994770 4-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 919753-90-5

4-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No. B2994770
CAS RN: 919753-90-5
M. Wt: 386.48
InChI Key: XOEUOTZPOQUTMA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and MS analysis could be used to establish the structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Carbonic Anhydrase Inhibitory Properties

A study by Bilginer et al. (2019) synthesized compounds incorporating benzenesulfonamide moieties, demonstrating potent inhibitory effects against human carbonic anhydrase isoforms hCA I and II. The results suggest the potential application of similar compounds, such as 4-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide, in systems where the activity of these isoforms is dysregulated, indicating its significance in therapeutic contexts (Bilginer et al., 2019).

Heterocyclic Synthesis

Research by Mohareb et al. (2004) on heterocyclic synthesis involving thiophenylhydrazonoacetates highlights the reactivity of similar benzamide derivatives toward various nitrogen nucleophiles. This study underscores the versatility of such compounds in synthesizing novel heterocyclic structures, which are crucial in drug development and organic chemistry (Mohareb et al., 2004).

Polymer Science Applications

Summers and Quirk (1998) described the synthesis of ω-amidopolystyrene through the reaction of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide. This research demonstrates the utility of benzamide derivatives in the functionalization of polymers, leading to advancements in material science and engineering (Summers & Quirk, 1998).

Antiviral Activity

A study by Hebishy et al. (2020) explored the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-avian influenza virus activity. This indicates the potential of benzamide derivatives, including 4-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide, in developing antiviral agents (Hebishy et al., 2020).

Antitumor Agents

Rizk et al. (2021) investigated the coordination compounds of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with various metal ions, demonstrating potent antitumor activity against human colon carcinoma cells. This highlights the application of benzamide derivatives in cancer research and therapy (Rizk et al., 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the system. Without specific studies, it’s difficult to predict the exact mechanism of action .

properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-13(2)26(23,24)16-10-8-15(9-11-16)18(22)21-19-20-17(12-25-19)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEUOTZPOQUTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

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